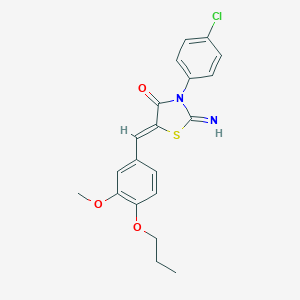![molecular formula C21H15Cl2N3O3S B302861 2-[(3,4-dichlorobenzyl)sulfanyl]-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B302861.png)
2-[(3,4-dichlorobenzyl)sulfanyl]-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3,4-dichlorobenzyl)sulfanyl]-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-[(3,4-dichlorobenzyl)sulfanyl]-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide is not fully understood. However, studies have suggested that the compound inhibits cancer cell growth by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. The compound also appears to inhibit the migration and invasion of cancer cells.
Biochemical and Physiological Effects
2-[(3,4-dichlorobenzyl)sulfanyl]-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide has been shown to have several biochemical and physiological effects. Studies have demonstrated that the compound can modulate the expression of various genes involved in cancer cell growth, apoptosis, and angiogenesis. The compound has also been shown to inhibit the activity of several enzymes involved in cancer cell growth and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-[(3,4-dichlorobenzyl)sulfanyl]-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide in lab experiments is its potent antitumor activity against various cancer cell lines. The compound is also relatively easy to synthesize using a one-pot reaction method. However, one of the limitations of using the compound in lab experiments is its limited solubility in water, which can make it challenging to administer to cells in vitro.
Zukünftige Richtungen
There are several future directions for research on 2-[(3,4-dichlorobenzyl)sulfanyl]-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide. One direction is to further investigate the mechanism of action of the compound to gain a better understanding of how it inhibits cancer cell growth. Another direction is to explore the potential of the compound as a therapeutic agent for various types of cancer. Additionally, future research could focus on improving the solubility of the compound in water to make it easier to administer in vitro. Finally, research could investigate the potential of the compound in combination with other anticancer agents to enhance its antitumor activity.
In conclusion, 2-[(3,4-dichlorobenzyl)sulfanyl]-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide is a promising compound that has demonstrated potent antitumor activity against various cancer cell lines. The compound has several potential applications in scientific research, particularly in the field of cancer research. Future research should focus on further investigating the mechanism of action of the compound, exploring its potential as a therapeutic agent, improving its solubility, and investigating its potential in combination with other anticancer agents.
Synthesemethoden
2-[(3,4-dichlorobenzyl)sulfanyl]-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide can be synthesized using a one-pot reaction method. The method involves the reaction of 2-(2-furyl)-1,3,4-oxadiazole-5-carboxylic acid with thionyl chloride to form 2-(2-furyl)-1,3,4-oxadiazole-5-carbonyl chloride. The carbonyl chloride is then reacted with 2-(3,4-dichlorobenzylthio)aniline in the presence of triethylamine and acetic anhydride to form 2-[(3,4-dichlorobenzyl)sulfanyl]-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide.
Wissenschaftliche Forschungsanwendungen
2-[(3,4-dichlorobenzyl)sulfanyl]-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide has a wide range of potential applications in scientific research. One of the most significant applications is in the field of cancer research. Studies have shown that the compound has potent antitumor activity against various cancer cell lines, including lung, breast, and colon cancer cells.
Eigenschaften
Produktname |
2-[(3,4-dichlorobenzyl)sulfanyl]-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide |
|---|---|
Molekularformel |
C21H15Cl2N3O3S |
Molekulargewicht |
460.3 g/mol |
IUPAC-Name |
2-[(3,4-dichlorophenyl)methylsulfanyl]-N-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl]acetamide |
InChI |
InChI=1S/C21H15Cl2N3O3S/c22-16-8-3-13(10-17(16)23)11-30-12-19(27)24-15-6-4-14(5-7-15)20-25-26-21(29-20)18-2-1-9-28-18/h1-10H,11-12H2,(H,24,27) |
InChI-Schlüssel |
LFJXBZMMTLTLMD-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)C2=NN=C(O2)C3=CC=C(C=C3)NC(=O)CSCC4=CC(=C(C=C4)Cl)Cl |
Kanonische SMILES |
C1=COC(=C1)C2=NN=C(O2)C3=CC=C(C=C3)NC(=O)CSCC4=CC(=C(C=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Cyclohexyl-5-[(2-isopropoxy-1-naphthyl)methylene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B302779.png)
![10-(4-hydroxybenzylidene)-7-(2-thienyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302781.png)
![10-(4-pyridinylmethylene)-7-(2-thienyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302783.png)
![10-(2-furylmethylene)-7-(2-thienyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302785.png)

![1-Amino-3-(3-methoxy-4-propoxyphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B302787.png)
![5-[(1-acetyl-3-phenyl-1H-pyrazol-4-yl)methylene]-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one](/img/structure/B302790.png)

![5-{[2-(Acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl acetate](/img/structure/B302794.png)
![7-(4-methoxyphenyl)-10-(3,4,5-trimethoxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302796.png)
![7-(2-methoxyphenyl)-10-(3,4,5-trimethoxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302797.png)
![3-(3,4,5-Trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B302799.png)
![8-(3,4,5-Trimethoxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B302800.png)
![{[7-(3-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetic acid](/img/structure/B302801.png)